MSB2 protein
Description
Properties
CAS No. |
147096-97-7 |
|---|---|
Molecular Formula |
C8H14O6 |
Synonyms |
MSB2 protein |
Origin of Product |
United States |
Molecular Architecture and Post Translational Dynamics of Msb2 Protein
Gene and Genomic Organization of MSB2 Locus
The MSB2 gene encodes a protein characterized by features typical of transmembrane mucins. oup.com The genomic organization of the MSB2 locus varies across different fungal species. In Saccharomyces cerevisiae, the MSB2 gene is located on chromosome VII. nih.gov The open reading frame size and the presence of introns can differ; for instance, the Ustilago maydismsb2 gene encodes a putative protein of 1140 amino acids, while the Fusarium oxysporum Msb2 protein is 1129 amino acids long. oup.com The Ustilago esculentaUeMsb2 gene has an open reading frame of 3015 bp and notably lacks introns, encoding a protein of 1004 amino acids. researchgate.net Similarly, the Botrytis cinereamsb2 gene (B0510_3063) also contains no intron. nih.gov The identification of MSB2 as a multicopy suppressor of a cdc24ts mutant in Saccharomyces cerevisiae provided early insight into its cellular function. asm.orgresearchgate.net
Structural Domains and Functional Motifs of this compound
N-Terminal Extracellular Mucin Homology Domain (MHD)
The N-terminal extracellular domain is a prominent feature of Msb2 proteins. psu.eduplos.orgbiorxiv.orgplos.orgasm.orgnih.gov This domain is rich in serine and threonine residues and often contains tandem repeats. oup.compsu.edunih.govnih.gov It is predicted to be extensively O-glycosylated, contributing to its mucin-like nature. nih.govnih.govnih.gov The extracellular domain shares a mucin homology domain (MHD) with mammalian mucins. biorxiv.orgnih.govplos.org This large domain can be shed from the cell surface through proteolytic cleavage. plos.orgplos.orgasm.orgnih.gov The size of the extracellular domain varies between species; for instance, in Candida albicans, it spans approximately amino acids 1-1296 and contains four mucin repeat domains, while in S. cerevisiae, it is about 1166 amino acids long. psu.eduplos.orgplos.org The F. oxysporum extracellular domain encompasses amino acids 21-991, including the MHD from amino acids 106 to 836. The Botrytis cinerea Msb2 possesses an exceptionally long extracellular serine/threonine-rich region, exceeding 1000 amino acids, and uniquely lacks the repeats found in Msb2 proteins of other fungi like yeast, U. maydis, and F. oxysporum. nih.gov
Cytoplasmic Signaling Tail
The cytoplasmic tail is the shorter intracellular region at the C-terminus of Msb2. oup.comresearchgate.netpsu.eduplos.orgbiorxiv.orgplos.orgasm.orgnih.gov Its length can vary, such as 98 amino acids in S. cerevisiae and 95 amino acids in F. oxysporum. psu.edubiorxiv.org In U. maydis, the cytoplasmic tail contains a positively charged motif (RKHRK). oup.com While the cytoplasmic tail in S. cerevisiae may lack clearly defined functional domains, it can directly associate with proteins like Cdc42p. psu.edubiorxiv.orgmolbiolcell.org In C. albicans, the cytoplasmic tail (approximately amino acids 1320-1409) is necessary for activating the Cek1 kinase in response to cell wall defects and is required for the induction of signaling by tunicamycin. plos.orgplos.orgplos.orgnih.gov Interestingly, under cell wall stress, the cytoplasmic tail in C. albicans has been observed to partially relocalize to the nucleus. researchgate.netasm.org
Conserved Serine/Threonine-Rich Regions
Conserved serine/threonine-rich regions are a hallmark of the extracellular domain of Msb2 proteins. oup.comnih.govpsu.edunih.govnih.gov These regions are often the sites of extensive O-glycosylation. nih.govnih.govnih.gov They can contain tandem repeats, as seen in S. cerevisiae and U. maydis. oup.compsu.edunih.gov In S. cerevisiae, residues 51-950 are particularly rich in serine and threonine, comprising 49% of this region. nih.gov Similarly, in the related protein Hkr1, residues 51-1200 have a 44% serine/threonine content. nih.gov Studies suggest that the serine/threonine-rich domain can exert an inhibitory effect on the signaling function of the essential Hkr1-Msb2 Homology (HMH) domain. nih.gov A conserved serine-rich domain is also present in Msb2 from U. esculenta. researchgate.netresearchgate.net
Here is a summary of the domain architecture of Msb2 in different species:
| Species | Total Amino Acids (approx.) | Signal Peptide (aa) | Extracellular Domain (aa) | MHD Region (aa) | Transmembrane Domain (aa) | Cytoplasmic Tail (aa) | Key Features in Domains |
| S. cerevisiae | 1306 nih.gov | ~1166 psu.edu | Ser/Thr-rich nih.gov | 1186-1208 psu.edu | 98 psu.edubiorxiv.org | Ser/Thr-rich (49%), tandem repeats, associates with Cdc42p psu.edubiorxiv.orgnih.govmolbiolcell.org | |
| C. albicans | 1409 plos.orgplos.org | 1-24 asm.org | 1-1296 plos.orgplos.org | Ser/Thr/Pro-rich plos.org | 1297-1319 plos.orgplos.org | 1320-1409 plos.orgplos.org | Four mucin repeats, needed for Cek1 activation, nuclear relocalization plos.orgasm.orgplos.orgnih.gov |
| U. maydis | 1140 oup.com | 1-30 oup.com | 108-692 (Ser/Thr-rich) oup.com | 430-636 (repeats) oup.com | 895-916 oup.com | 916-920 (RKHRK motif) oup.com | Ser/Thr-rich, three identical repeats, positively charged motif oup.com |
| F. oxysporum | 1129 | 20 | 21-991 | 106-836 | 22 | 95 | Ser/Thr/Pro-rich, non-exact repeats, positive regulatory domain nih.gov |
| B. cinerea | Signal peptide nih.gov | >1000 (Ser/Thr-rich) nih.gov | Lacks repeats nih.gov | Close to C-terminus nih.gov | Extended Ser/Thr-rich region, lacks repeats nih.gov | ||
| U. esculenta | 1004 researchgate.net | Conserved Ser-rich researchgate.netresearchgate.net | Conserved serine-rich domain researchgate.netresearchgate.net |
Post-Translational Modifications of this compound
Post-translational modifications (PTMs) are crucial for regulating the function and activity of this compound. oup.complos.orgasm.orgplos.orgnih.govthermofisher.commdpi.comfrontiersin.orgmdpi.com Two major types of PTMs prominently associated with Msb2 are glycosylation and proteolytic processing. plos.orgasm.orgplos.orgnih.gov
Proteolytic processing, or cleavage, is another critical PTM of Msb2. plos.orgbiorxiv.orgplos.orgasm.orgplos.orgnih.govnih.gov This process typically involves the cleavage of the extracellular domain, leading to its shedding from the cell surface. plos.orgbiorxiv.orgplos.orgasm.orgplos.org Proteolytic processing is not merely a degradation event but is required for the activation of associated MAPK pathways. biorxiv.orgplos.orgplos.org Aspartic proteases, such as Yps1 in S. cerevisiae and Sap8 in C. albicans, have been identified as key enzymes responsible for Msb2 cleavage. biorxiv.orgplos.orgplos.orgstring-db.org In C. albicans, Msb2 shedding through cleavage is tightly linked to the phosphorylation and activation of the Cek1 MAPK. plos.orgplos.org
While other PTMs like phosphorylation and ubiquitination are general mechanisms regulating protein function thermofisher.commdpi.comfrontiersin.orgmdpi.com, the available research specifically highlights the significant roles of glycosylation and proteolytic cleavage in modulating this compound structure, localization, and signaling activity.
Chemical Compounds and PubChem CIDs:
O-Glycosylation and N-Glycosylation
Glycosylation is a critical post-translational modification for this compound, influencing its structure, function, and processing asm.orgbiorxiv.org. MSB2 is known to be both O-glycosylated and N-glycosylated oup.comnih.gov. In Fusarium oxysporum, MSB2 has multiple predicted sites for both types of glycosylation, and treatment with deglycosylating agents reduces its apparent molecular mass, confirming its highly glycosylated nature nih.gov. Similarly, Saccharomyces cerevisiae Msb2p has been demonstrated to be highly N- and O-glycosylated oup.com. In Candida albicans, secreted MSB2 is highly O-glycosylated, primarily by protein mannosyltransferases, including Pmt1, contributing to a very high apparent molecular mass nih.govresearchgate.net. Intact N-glycosylation is sensed by Msb2 in C. albicans and influences the regulation of genes involved in cell wall biogenesis, such as PMT1. Defective N-glycosylation can induce Cek1 phosphorylation and derepress PMT1 transcription, while responses to defective O-glycosylation also require Msb2 to upregulate PMT2 and PMT4 expression asm.org.
Proteolytic Processing and Shedding of this compound
Proteolytic processing is a key regulatory mechanism for this compound, leading to the shedding of its extracellular domain nih.govplos.orgnih.gov. This processing is crucial for the activation of downstream signaling pathways nih.govplos.org. In Saccharomyces cerevisiae, Msb2p is processed into secreted and cell-associated forms nih.gov. The shedding of the extracellular domain is thought to relieve an inhibitory function, thereby activating the protein nih.gov. In Candida albicans, the extracellular domain of Msb2 is shed in response to specific environmental cues, and this shedding is tightly linked to the phosphorylation of the Cek1 MAPK pathway plos.orgplos.org. This shedding occurs efficiently during both liquid and surface growth, with the extracellular domain being released into the growth medium nih.govresearchgate.net. A specific segment in the extracellular domain of C. albicans Msb2, between residues 1085 and 1282, appears essential for its cleavage and shedding asm.org.
Role of Aspartyl Proteases (e.g., Yps1, SAP8) in this compound Cleavage
Aspartyl proteases are implicated in the proteolytic cleavage of this compound. In Saccharomyces cerevisiae, the aspartyl protease Yps1 is required for the processing of Msb2p nih.govnih.gov. Cleavage of the extracellular inhibitory domain of Msb2p by Yps1p generates the active form of the protein nih.gov. Yps1 is a glycosylphosphatidylinositol (GPI)-anchored aspartic protease belonging to the yapsin family plos.orgyeastgenome.org. In Candida albicans, secreted aspartic proteases (Saps) are involved in the proteolytic processing and shedding of Msb2 plos.orgplos.org. Specifically, Sap8 has been identified as a potential major regulator of Msb2 processing in C. albicans, with a sap8Δ/Δ mutant showing reduced MAPK signaling and defects in biofilm formation plos.org. While Sap9, Sap10, and Kex2 proteases were found to be independent of Msb2 cleavage in one study, the Sap family, particularly Sap8, plays a significant role in this process in C. albicans plos.orgnih.gov.
Functional Implications of Cleaved and Shed this compound Fragments
The proteolytic cleavage and shedding of this compound result in distinct fragments with specific functional implications nih.govresearchgate.net. The release of the extracellular domain is often associated with the activation of downstream signaling pathways, such as the MAPK pathways involved in filamentous growth and osmosensing nih.govplos.org. In Saccharomyces cerevisiae, cleavage by Yps1 is required for MAPK activation nih.govnih.gov. In Candida albicans, Msb2 shedding is tightly linked to Cek1 phosphorylation and is necessary for the activation of the Cek1 MAPK pathway, influencing processes like germination, biofilm formation, and surface β-glucan exposure plos.orgplos.org. Beyond its role in signaling, the shed extracellular domain of C. albicans Msb2 has been shown to have a protective function against antimicrobial peptides (AMPs) nih.govasm.org. This secreted glycofragment can bind to AMPs like LL-37 and histatin-5 (B8235270), thereby neutralizing their toxicity and contributing to fungal survival and resistance nih.govasm.org. This suggests a dual function for Msb2: as a signaling sensor and as a source of a protective secreted molecule nih.gov.
Regulatory Mechanisms of Msb2 Protein Activity
Transcriptional Regulation of MSB2 Gene Expression
While MSB2 protein itself functions upstream in signaling pathways to regulate the transcription of downstream target genes, such as those involved in cell wall biosynthesis and filamentous growth nih.govnih.govbiorxiv.orgbiorxiv.orgmolbiolcell.orgnih.govnih.govmdpi.com, the transcriptional regulation of the MSB2 gene itself is also a point of control. Studies in Saccharomyces cerevisiae indicate that the MSB2 locus is influenced by multiple regulators. The Saccharomyces Genome Database lists 9 putative regulators for MSB2 based on experimental evidence yeastgenome.org.
Furthermore, the expression of genes encoding proteins that process or interact with MSB2, thereby affecting its activity, is subject to transcriptional control. For instance, the gene encoding the aspartyl protease Yps1p, which is required for Msb2p processing in S. cerevisiae, is induced in response to nutrient limitation nih.govnih.gov. This provides a mechanism where nutrient availability transcriptionally regulates a key factor necessary for Msb2 activation nih.gov.
Research in Colletotrichum gloeosporioides has demonstrated that mutations in CgMsb2 lead to significant transcriptional changes in a considerable percentage of genes, affecting the expression of genes encoding hydrolases, ABC transporters, and mitogen-activated protein kinases (MAPKs) nih.govmdpi.com. Specifically, nearly 19% and 26% of genes showed significant transcriptional changes in ΔCgMsb2 and ΔCgMsb2Sho1 mutants, respectively nih.gov. This highlights MSB2's broader impact on the cellular transcriptional network, although the direct transcriptional regulation of the MSB2 gene can be complex and species-specific.
Regulation by Post-Translational Modification State
Post-translational modifications (PTMs) are critical for modulating this compound function, influencing its structure, activity, localization, and interactions nih.govnih.govbiorxiv.orgbiorxiv.orgnih.govmdpi.complos.orgnih.govnih.govembopress.orgmdpi.comfrontiersin.org. Two major types of PTMs, glycosylation and proteolytic cleavage, play significant roles in regulating MSB2 activity nih.gov.
Glycosylation Status and Signaling Activity
MSB2 is characterized as a highly glycosylated mucin-like protein, with extensive O- and N-glycosylation in its large extracellular domain nih.govnih.govbiorxiv.orgbiorxiv.orgmdpi.complos.orgnih.govnih.gov. This glycosylation is not merely structural but is intimately linked to its signaling function nih.govbiorxiv.orgbiorxiv.orgmdpi.comnih.gov.
Studies in Candida albicans show that Msb2 senses defects in cell wall glycostructures, including both N- and O-protein glycosylation nih.govplos.org. Intact N-glycosylation detected by Msb2 can repress the transcription of PMT1, a gene encoding a protein O-mannosyltransferase, while defective N-glycosylation induces Cek1 phosphorylation and derepresses PMT1 transcription nih.govplos.org. Similarly, responses to defective O-glycosylation also require Msb2 to upregulate the expression of PMT2 and PMT4 nih.gov. This indicates that the glycosylation status of cellular components, as sensed by Msb2, directly impacts downstream gene expression regulated through the Cek1 MAPK pathway nih.govplos.org.
In S. cerevisiae, under nutrient-limiting conditions, Msb2p can become under-glycosylated, which triggers its proteolytic processing biorxiv.orgbiorxiv.org. A specific O-mannosyltransferase, Pmt4, has been identified as playing a major role in Msb2 glycosylation in this organism nih.gov. The pattern of glycosylation can also contribute to the specificity of signaling pathways activated by Msb2 nih.gov.
Cleavage-Dependent Activation and Downregulation
Proteolytic cleavage and subsequent shedding of the large extracellular domain are crucial regulatory steps for this compound activity nih.govnih.govbiorxiv.orgbiorxiv.orgnih.govmdpi.complos.orgnih.govplos.orgresearchgate.netasm.orgresearchgate.net. This processing is often required for the activation of downstream MAPK signaling pathways biorxiv.orgbiorxiv.orgnih.govplos.org.
In S. cerevisiae, the aspartyl protease Yps1p is essential for the proteolytic processing of Msb2p nih.govnih.gov. Cleavage by Yps1p is required for the activation of the filamentous growth MAPK pathway nih.gov. The gene encoding Yps1p is induced under nutrient limitation, providing a direct link between nutrient availability, Msb2 processing, and pathway activation nih.gov. The release of the extracellular domain is thought to relieve an inhibitory effect, thereby activating the protein nih.gov.
Similarly, in C. albicans, secreted aspartic proteases (SAPs), particularly SAP8, have been shown to cleave Msb2, leading to the activation of the Cek1 MAPK pathway plos.orgresearchgate.net. This cleavage, which occurs in response to specific environmental cues, is necessary for functions like germination, biofilm formation, and surface β-glucan exposure plos.org. The shedding of the heavily glycosylated extracellular domain accompanies Cek1 phosphorylation plos.org.
Environmental and Nutrient Sensing through this compound
This compound functions as a key sensor of various environmental and nutrient signals, transmitting this information to downstream signaling cascades, primarily MAPK pathways nih.govnih.govmdpi.commdpi.complos.orgplos.orgresearchgate.netasm.orgmdpi.comnih.govresearchgate.netnih.govresearchgate.net.
In fungi, MSB2 is involved in sensing physical stimuli, such as contact with a solid surface nih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.net. In Fusarium oxysporum, contact with a solid surface triggers a rapid increase in Fmk1 phosphorylation, a response that requires Msb2 nih.gov. Similarly, in Botrytis cinerea, Msb2 acts as a hard surface sensor required for the differentiation of infection structures like appressoria, triggering the BMP1 MAPK pathway nih.gov.
MSB2 also senses conditions indicative of stress, including cell wall stress and osmotic stress nih.govyeastgenome.orgnih.govplos.orgplos.orgasm.orgmdpi.comnih.govresearchgate.net. In C. albicans, Msb2 is involved in responses to osmotic stress, cell wall stress, and temperature stress mdpi.comresearchgate.net. In Arthrobotrys oligospora, Msb2 mutants are highly sensitive to high osmolarity researchgate.net.
Nutrient availability is another critical environmental factor sensed through MSB2. In S. cerevisiae, nutrient limitation triggers the processing and activation of Msb2, linking nutrient status to the filamentous growth pathway nih.govbiorxiv.orgbiorxiv.orgnih.govfrontiersin.org. This is mediated, in part, by the nutrient-induced expression of the protease Yps1p nih.gov. Preliminary results also suggest a role for Msb2 in sensing environmental iron levels in C. albicans plos.org.
The integration of these diverse environmental and nutrient signals through MSB2 allows organisms to mount appropriate responses, such as initiating filamentous growth, adapting to stress, or establishing infection nih.govnih.govnih.govplos.orgresearchgate.netmdpi.comnih.govresearchgate.netnih.govfrontiersin.orgoup.com.
Compound Names and PubChem CIDs
Msb2 Protein in Cellular Signaling Pathways
Role in Mitogen-Activated Protein Kinase (MAPK) Pathways
MSB2 is a critical element in the activation of multiple MAPK pathways, serving as a transmembrane regulator that perceives external signals and transmits them intracellularly mdpi.comresearchgate.netbiorxiv.org. It is particularly well-established for its involvement in the Filamentous Growth (FG) and High Osmolarity Glycerol (B35011) (HOG) MAPK pathways researchgate.netbiorxiv.orgplos.orgasm.orgnih.govoup.comnih.govuniprot.orgyeastgenome.orgasm.orgembopress.orgsdbonline.orgsdbonline.orgresearchgate.net. MSB2's ability to regulate these distinct pathways highlights its central position in coordinating diverse cellular responses, including morphogenesis, stress adaptation, and cell wall maintenance mdpi.comresearchgate.netasm.org.
Filamentous Growth (FG) MAPK Pathway
The FG MAPK pathway regulates processes such as pseudohyphal and invasive growth in S. cerevisiae and hyphal formation in pathogenic fungi like Candida albicans mdpi.comnih.gov. MSB2 functions at the head of this pathway, acting as a cell surface sensor that initiates the signaling cascade leading to filamentous differentiation biorxiv.orgplos.orgnih.gov. Activation of the FG pathway through MSB2 is often triggered by environmental cues such as nutrient limitation biorxiv.org.
MSB2's cytoplasmic domain interacts with upstream components of the FG pathway to facilitate signal transmission biorxiv.orgnih.gov. A direct interaction has been observed between the cytoplasmic tail of Msb2 and the small Rho-like GTPase Cdc42 biorxiv.orgnih.gov. This interaction is enhanced with an activated allele of Cdc42 nih.gov. Cdc42 is a key regulator of cell polarity and associates with the p21-activated kinase (PAK) Ste20 biorxiv.orgasm.org. While Msb2 directly interacts with Cdc42, it does not directly interact with Ste20 according to some studies nih.gov. However, the association of Cdc42 with Ste20 is crucial for activating the downstream MAPK cascade biorxiv.orgasm.org. MSB2's interaction with Cdc42 is thought to help specify Cdc42's function within the FG pathway nih.gov. MSB2 also interacts with the adaptor protein Sho1, which also functions in the FG pathway and associates with the guanine (B1146940) nucleotide exchange factor for Cdc42, Cdc24 asm.orgasm.org.
Following the interaction with upstream components like Cdc42, MSB2 signaling leads to the activation of the core MAPK cascade in the FG pathway biorxiv.org. This cascade typically involves the sequential phosphorylation and activation of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAPK biorxiv.orgasm.org. In S. cerevisiae, the cascade involves Ste11 (MAPKKK), Ste7 (MAPKK), and Kss1 (MAPK) biorxiv.orgasm.org. In C. albicans, the terminal MAPK is Cek1 researchgate.netplos.orgasm.org. In Fusarium oxysporum, Msb2 regulates functions dependent on the Fmk1 MAPK researchgate.netresearchgate.net. MSB2 is considered to function upstream of Ste11, and its signaling is required for the activation of Ste11, Ste7, and the terminal MAPKs Kss1 or Cek1/Fmk1 biorxiv.orgplos.orgasm.orgnih.govoup.comnih.govasm.orgembopress.orgsdbonline.orgsdbonline.orgnih.govpsu.eduresearchgate.netmolbiolcell.org. The processing of MSB2's extracellular domain is required for the activation of this MAPK pathway biorxiv.orgplos.org.
The activated MAPK in the FG pathway, such as Kss1 or Cek1, phosphorylates and activates downstream transcription factors biorxiv.orgasm.org. In S. cerevisiae, the primary transcription factors are Ste12 and Tec1 biorxiv.orgasm.org. Activation of these transcription factors leads to the induced expression of genes specifically involved in filamentous growth and other related processes biorxiv.orgasm.org. MSB2, by initiating the FG MAPK cascade, ultimately contributes to the regulation of these transcriptional targets, thereby controlling the cellular differentiation into filamentous or pseudohyphal forms oup.comasm.orgsdbonline.orgpsu.edu. The MSB2 gene itself can be a transcriptional target of the FG pathway, indicating a potential feedback loop or complex regulatory network researchgate.netasm.org.
Activation of Downstream Kinases (e.g., Ste11, Ste7, Kss1, Cek1, Fmk1)
High Osmolarity Glycerol (HOG) MAPK Pathway
Beyond its role in filamentous growth, MSB2 also contributes to the activation of the HOG MAPK pathway, which is crucial for the cellular response to high osmolarity stress biorxiv.orgasm.orgnih.govoup.comasm.orgsdbonline.orgsdbonline.orgresearchgate.netmdpi.comnih.govplos.orgresearchgate.net. While the HOG pathway in S. cerevisiae is primarily mediated by two branches, the Sln1 branch and the Sho1 branch, MSB2 functions in parallel with the Sho1 branch to activate the HOG pathway, particularly the Ste11-dependent activation of Pbs2 and subsequently Hog1 biorxiv.orgnih.govembopress.orgpsu.edumdpi.comnih.govplos.org.
MSB2 functions in parallel with the Sho1 osmosensing branch to provide input to the HOG pathway biorxiv.orgnih.govuniprot.orgsdbonline.orgasm.orgpsu.edumdpi.comresearchgate.net. Both Msb2 and Sho1 are transmembrane proteins that act as upstream elements in the HOG pathway oup.comembopress.orgnih.gov. While Sho1 interacts directly with the MAPKK Pbs2 and the MAPKKK Ste11, MSB2 is thought to function through interactions with components like Cdc42 and Ste20 to activate Ste11, which then activates Pbs2 oup.comembopress.orgresearchgate.net. Studies in S. cerevisiae have shown that Msb2 and Sho1 are partially redundant for the activation of Ste11 in the context of the HOG pathway psu.edu. In C. albicans, Msb2 cooperates with Sho1 in controlling the activation of the Cek1 MAPK under conditions that affect the cell wall, suggesting a cooperative or parallel role in stress responses beyond just high osmolarity asm.orgnih.gov. Hyperactive forms of Msb2 can activate the HOG pathway, and this activation is dependent on the presence of Sho1 and other downstream components like Ste20, Ste50, and Opy2, further supporting their interconnected or parallel roles embopress.org.
Hog1-Independent Osmotic Stress Response Mechanisms
While the High Osmolarity Glycerol (HOG) pathway, mediated by the Hog1 MAPK, is a primary response to osmotic stress in Saccharomyces cerevisiae and Candida albicans, Msb2 is involved in Hog1-independent osmotic stress response mechanisms. nih.govnih.gov In C. albicans, Msb2 contributes to growth under high osmolarity conditions even when both branches of the HOG pathway are altered. nih.gov This suggests a role for Msb2 in osmotic adaptation that does not rely on the canonical Hog1 phosphorylation or translocation to the nucleus. nih.gov In Cryptococcus neoformans, Msb2 deletion does not significantly alter Hog1 phosphorylation patterns in response to osmotic shock, further supporting a Hog1-independent function in osmoresistance. nih.govresearchgate.net Studies in S. cerevisiae also suggest that Msb2 can generate an intracellular signal in a Sho1-independent manner, contributing to osmotic sensing parallel to the Sho1 branch of the HOG pathway. embopress.org
Protein Kinase C (PKC) Pathway Interplay
The Protein Kinase C (PKC) pathway, also known as the cell integrity pathway, is crucial for cell wall biogenesis and stress response. nih.govfrontiersin.org Research indicates interplay between Msb2 and the PKC pathway. In Candida albicans, the extracellular glycosylated domain of Msb2 has been found to play a role in regulating the PKC pathway, particularly in the context of temperature stress adaptation. nih.govmdpi.com Alongside the Cek1 MAPK pathway, Msb2 regulates the activity of the PKC pathway in response to high temperatures. nih.gov This suggests that Msb2's sensing function extends to influencing the cell integrity pathway, contributing to the fungal response to environmental challenges that impact cell wall homeostasis.
Crosstalk with Other Signaling Networks
Msb2 engages in crosstalk with various other signaling networks beyond the HOG and PKC pathways. In S. cerevisiae, Msb2 is involved in the filamentous growth (FG) signaling pathway, which is dependent on Cdc42 and MAPK. biorxiv.orgyeastgenome.orgoup.com Msb2 functions upstream of the FG pathway, and its proteolytic processing, influenced by glycosylation status, can stimulate this pathway. biorxiv.orgresearchgate.net The HOG pathway can also modulate the FG pathway, with Msb2 playing a role in this interaction. researchgate.net
In C. albicans, Msb2, in cooperation with Sho1, controls the activation of the Cek1 MAPK, which is involved in morphogenesis, cell wall biogenesis, and invasion. nih.govasm.orgasm.org Msb2 is considered a signaling element of this pathway. nih.gov Msb2's cytoplasmic tail is necessary for Cek1 activation in response to cell wall defects. asm.org Deletion analysis of Msb2 has revealed functional regions contributing to Cek1 activation, hypha formation, and basal antifungal resistance. asm.org
Furthermore, Msb2 has been implicated in regulating the Unfolded Protein Response (UPR), a quality control pathway in the endoplasmic reticulum. biorxiv.orgnih.gov In C. albicans, Msb2 regulates the temperature-dependent induction of genes encoding UPR regulators and targets, highlighting its broader role in stress adaptation. nih.gov Msb2 shedding, where its extracellular domain is released, has also been shown to protect C. albicans against antimicrobial peptides, indicating a link to host interaction and defense mechanisms. plos.orgmdpi.com This shedding process is influenced by glycosylation and involves protein mannosyltransferases like Pmt1. plos.org
MSB2 Protein Interaction Networks
Understanding the proteins that interact with Msb2 is crucial for elucidating its diverse functions in cellular signaling. Msb2's interactions facilitate the transmission of environmental signals and the activation of downstream pathways. biorxiv.orgplos.org
Protein-Protein Interaction Mapping
Protein-protein interaction mapping studies have identified several proteins that interact with Msb2. In S. cerevisiae, Msb2 interacts with Sho1 and Cdc42. nih.govbiorxiv.orgasm.org Msb2 and Hkr1 are considered putative osmosensors in the Sho1 branch of the HOG pathway and can individually form a complex with Sho1. embopress.org The cytoplasmic domain of Msb2 has been shown to bind directly to Cdc42 and also interacts with the Cdc42 adaptor protein Bem1. biorxiv.org
Protein microarray studies using the cytoplasmic domain of Msb2 in S. cerevisiae have identified a range of interacting proteins involved in diverse cellular processes, including metabolism, actin cytoskeleton regulation, chromatin organization, and bud growth. biorxiv.org Specific interactors identified include Cap2p (a subunit of actin capping protein), Aip1p (another actin-binding protein), and Nap1p (a histone chaperone and cell cycle regulatory protein). biorxiv.org
In Candida albicans, Msb2 cooperates with Sho1 to control Cek1 activation. nih.govasm.org A direct interaction between Msb2 and Cst20 has also been reported in C. albicans. frontiersin.org
Functional Consequences of Identified Interactions
The interactions of Msb2 with other proteins have significant functional consequences, mediating its roles in various signaling pathways and cellular processes. The interaction with Sho1 and Cdc42 is central to Msb2's function in both the HOG and filamentous growth pathways in S. cerevisiae. nih.govbiorxiv.orgasm.org Msb2 and Hkr1 appear to induce Sho1 to generate an intracellular signal upon high external osmolarity stress. embopress.org
Interactions with actin cytoskeleton regulators like Cap2p and Aip1p suggest a link between Msb2 signaling and cell polarization and morphogenesis, particularly during filamentous growth. biorxiv.org Cells lacking Cap2p show altered localization of Msb2 and increased shedding of its N-terminal domain. biorxiv.org These interactions may regulate filamentous growth by impacting Msb2 trafficking or by their established roles in regulating cell polarity. biorxiv.org
The interaction with Nap1p suggests a connection between Msb2 signaling and chromatin organization and bud growth, potentially reflecting a role in coordinating cell cycle events with environmental responses. biorxiv.org A genetic interaction between MSB2 and NAP1 has been observed, where the nap1Δ mutant shows altered invasive growth, and combining mutations in MSB2 and NAP1 affects growth phenotypes. biorxiv.org
In C. albicans, the cooperative interaction between Msb2 and Sho1 is essential for controlling Cek1 activation, which is vital for cell wall integrity and morphogenesis. nih.govresearchgate.netasm.org The interaction with Cst20 also contributes to the signaling network in this organism. frontiersin.org
The shedding of the Msb2 extracellular domain, potentially influenced by interactions with proteases or other factors, has a functional consequence in providing protection against antimicrobial peptides. plos.orgmdpi.com This highlights how Msb2's interactions and processing can directly impact fungal survival in challenging environments.
Biological Processes Mediated by Msb2 Protein
Regulation of Cell Polarity and Morphogenesis
MSB2 plays a pivotal role in establishing and maintaining cell polarity, which is fundamental for directed growth and the development of complex fungal structures. biorxiv.org It is involved in signaling pathways that orchestrate the reorganization of the cytoskeleton and cell wall synthesis, thereby dictating the shape and form of the fungal cell. nih.gov In Saccharomyces cerevisiae, Msb2p connects to the polarity establishment Rho GTPase Cdc42p, a master regulator of cell polarity. molbiolcell.org
MSB2 is a key determinant of filamentous growth, a crucial developmental program for many fungi that enables them to forage for nutrients and invade host tissues. researchgate.net In Saccharomyces cerevisiae, MSB2 is required for both haploid invasive growth and diploid pseudohyphal growth under nutrient-limiting conditions. researchgate.net Deletion of the MSB2 gene results in a defect in agar (B569324) invasion, similar to mutations in other components of the filamentous growth (FG) pathway. researchgate.net
In the human pathogen Candida albicans, MSB2 is essential for hyphal formation and growth, particularly at elevated temperatures such as 42°C. mdpi.com It signals through the Cek1 MAP kinase pathway to promote filamentous growth. plos.org Similarly, in the plant pathogen Fusarium oxysporum, MSB2 is required for invasive growth. nih.gov The role of MSB2 in filamentous growth appears to be conserved across different fungal species, although the specific signaling pathways it regulates may vary. frontiersin.org For instance, in Cryptococcus neoformans, MSB2 and another protein, Sho1, have redundant roles in promoting filamentous growth during sexual differentiation. frontiersin.org In Histoplasma capsulatum, MSB2 is required for hyphal growth at room temperature, and its disruption leads to a yeast-locked phenotype. plos.org
| Fungus | Role of MSB2 in Hyphal/Pseudohyphal Growth | Key Signaling Partners |
| Saccharomyces cerevisiae | Required for haploid invasive growth and diploid pseudohyphal growth. researchgate.net | Sho1, Ste12 researchgate.net |
| Candida albicans | Essential for hyphal formation and growth, especially at high temperatures. mdpi.com | Cek1, Sho1 plos.orgnih.gov |
| Fusarium oxysporum | Required for invasive growth. nih.gov | Fmk1, Sho1 nih.gov |
| Cryptococcus neoformans | Redundant role with Sho1 in promoting filamentous growth. frontiersin.org | Sho1 frontiersin.org |
| Histoplasma capsulatum | Required for hyphal growth at room temperature. plos.org | Hog2, Stu1 plos.org |
The ability to switch between a unicellular yeast form and a multicellular filamentous form, known as dimorphism, is a key virulence trait for many pathogenic fungi. nih.gov MSB2 is a critical regulator of this transition. In Candida albicans, the yeast-to-hypha transition is triggered by various environmental cues, including temperature, and MSB2 is essential for this morphological switch. mdpi.comnih.gov It is required for hyphal formation at 37°C, the temperature of a mammalian host. mdpi.com While MSB2 is not absolutely required for the dimorphic transition in all conditions, it plays a significant role in mediating the response to specific inducing signals. asm.org
In the thermally dimorphic fungus Histoplasma capsulatum, MSB2 is required for the switch from the pathogenic yeast form to the saprophytic hyphal form when the temperature is lowered from 37°C to room temperature. plos.org Disruption of the MSB2 gene results in the fungus being locked in the yeast form, even at temperatures that normally promote hyphal growth. plos.org This indicates that MSB2 is a key sensor and transducer of the temperature signal that governs dimorphic switching in this organism.
In many plant pathogenic fungi, the formation of a specialized infection structure called an appressorium is essential for penetrating the host tissue. nih.gov MSB2 plays a crucial role in sensing plant surface signals and initiating the signaling cascades that lead to appressorium development. plos.orgresearchgate.net
In the rice blast fungus Magnaporthe oryzae, MSB2 is involved in sensing surface hydrophobicity and cutin monomers, which are chemical signals from the plant cuticle. plos.org Deletion of the MoMSB2 gene leads to a significant reduction in appressorium formation and virulence. plos.org Similarly, in the corn smut fungus Ustilago maydis, MSB2 and Sho1 are key regulators of appressorium differentiation. oup.com In Colletotrichum gloeosporioides, the cause of anthracnose on many plants, CgMsb2 is a major player in recognizing various host surface signals, and its deletion leads to defects in appressorium formation and penetration. nih.gov These findings highlight the conserved function of MSB2 as a sensor for host-derived signals that trigger the formation of infection structures in plant pathogenic fungi.
Dimorphic Transitions (e.g., Yeast-to-Hypha)
Adaptation to Environmental Stress
Fungi are constantly exposed to a variety of environmental stresses, and their ability to adapt is crucial for survival. MSB2 functions as a key sensor of these stresses, initiating signaling pathways that lead to appropriate physiological responses. nih.govmdpi.com
MSB2 plays a role in the response to high osmolarity, although its specific function can differ between fungal species. In Saccharomyces cerevisiae, MSB2 and another mucin, Hkr1, act as osmosensors in the High Osmolarity Glycerol (B35011) (HOG) pathway, working in concert with Sho1. nih.govfrontiersin.org However, MSB2 can also respond to hyperosmotic shock independently of Sho1 and Hkr1. frontiersin.org
In Candida albicans, MSB2's role in the osmotic stress response is more complex. While single mutants of msb2 are not osmosensitive, a triple mutant lacking ssk1 (B8198255), msb2, and sho1 displays sensitivity to high osmolarity. nih.gov This suggests that MSB2 contributes to osmoresistance through a mechanism that is independent of the central HOG pathway kinase, Hog1. nih.gov In Cryptococcus neoformans, MSB2 and Sho1 have redundant functions in osmoresistance. frontiersin.org In contrast, in the fungus Aspergillus flavus, the Δmsb2 mutant is more sensitive to osmotic stress, and Msb2 is involved in the phosphorylation of the Hog1 MAP kinase in response to osmotic stress. nih.gov
| Fungus | Role of MSB2 in Osmotic Stress | Key Observations |
| Saccharomyces cerevisiae | Acts as an osmosensor in the HOG pathway. frontiersin.org | Works with Hkr1 and Sho1, but can also function independently. frontiersin.org |
| Candida albicans | Contributes to osmoresistance independently of Hog1. nih.gov | Osmosensitivity is only observed in a triple mutant background (ssk1Δmsb2Δsho1Δ). nih.gov |
| Cryptococcus neoformans | Redundant function with Sho1 in osmoresistance. frontiersin.org | Single mutants are not osmosensitive, but the double mutant is. frontiersin.org |
| Aspergillus flavus | Important for osmotic stress response. nih.gov | Δmsb2 mutant is sensitive to osmotic stress; Msb2 is involved in Hog1 phosphorylation. nih.gov |
The fungal cell wall is a dynamic structure that is essential for maintaining cell shape, providing osmotic support, and protecting the cell from environmental insults. MSB2 plays a critical role in the signaling pathways that monitor and maintain cell wall integrity. nih.govmdpi.com
In Candida albicans, MSB2, in cooperation with Sho1, controls the activation of the Cek1 MAP kinase in response to cell wall damaging agents like Congo red, caspofungin, and zymolyase. nih.gov Mutants lacking MSB2 show increased sensitivity to these compounds, indicating a defect in cell wall biogenesis. nih.gov The Cek1 pathway, activated by sensors like Msb2, is a key component of the cell wall integrity (CWI) response. unl.edu Similarly, in Fusarium oxysporum, MSB2 and Sho1 are involved in maintaining cell wall integrity, and mutants are hypersensitive to the cell wall perturbing agent Calcofluor White. nih.gov In Cryptococcus neoformans, MSB2 and Sho1 have redundant roles in maintaining cell wall integrity. frontiersin.org
Thermal Stress Adaptation
The ability of fungi to adapt to temperature fluctuations is crucial for their survival and, in the case of pathogenic species, for their ability to infect warm-blooded hosts. The MSB2 protein is a key global regulator of the response to thermal stress in the fungal pathogen Candida albicans. nih.gov It is essential for both survival and the formation of hyphae (filamentous structures) at high temperatures, such as 42°C. nih.gov This regulation is mediated through different domains of the protein. The cytoplasmic signaling domain of Msb2 is responsible for the temperature-dependent activation of the Cek1 mitogen-activated protein kinase (MAPK) pathway. nih.gov In contrast, the extracellular glycosylated domain plays a novel role in regulating the protein kinase C (PKC) pathway in response to heat. nih.gov
Furthermore, Msb2 influences the temperature-dependent induction of genes involved in the unfolded protein response (UPR), a critical quality control pathway in the endoplasmic reticulum that manages protein folding and degradation under stress conditions like high temperatures. nih.gov The heat shock protein Ssa1 also collaborates in this process, being necessary for hyphal formation and survival at 42°C and for regulating the CEK and PKC pathways. nih.gov Interestingly, the role of Msb2 in thermal adaptation appears to vary among different fungal species. While it is crucial for thermotolerance in C. albicans, in Cryptococcus neoformans, Msb2 is not required for growth at high temperatures but is involved in the response to cold stress. frontiersin.org In Ustilago esculenta, deletion of the UeMsb2 gene did not affect its growth under thermal stress conditions in vitro. mdpi.com
Response to Antimicrobial Peptides (AMPs)
Antimicrobial peptides (AMPs) are a key component of the host's innate immune defense against invading pathogens. The this compound provides a significant protective mechanism for fungi against these peptides. In C. albicans, the large extracellular domain of Msb2 is cleaved and shed from the fungal surface. plos.orgresearchgate.net This shed glycofragment acts as a decoy, binding to and inactivating a wide range of AMPs, including histatin-5 (B8235270) and LL-37. plos.orgresearchgate.netasm.org This protective action is not due to the degradation of the AMPs but rather depends on the quantity and glycosylation of the shed Msb2 fragment. plos.orgresearchgate.net
The high affinity of the shed Msb2 for AMPs, such as the 73.1 nM binding affinity for LL-37, underscores its effectiveness as a protective shield. asm.org The importance of this mechanism is highlighted by the fact that C. albicans mutants lacking MSB2 are significantly more sensitive to the effects of LL-37. plos.orgresearchgate.netasm.org The proper O-glycosylation of Msb2, carried out by protein-O-mannosyltransferases like Pmt1 and Pmt2, is essential for this protective function. asm.org This shedding of Msb2 creates a form of "quorum resistance," allowing fungal colonies to better withstand the host's AMP assault and potentially avoid the inflammatory responses triggered by these peptides. plos.orgresearchgate.net
Contributions to Fungal Pathogenicity and Virulence Mechanisms
The this compound is a significant virulence factor in many pathogenic fungi, contributing to their ability to cause disease through various mechanisms.
Host-Pathogen Interactions at the Molecular Level
At the molecular level, MSB2 acts as a sensor on the fungal cell surface, perceiving signals from the host environment and initiating downstream signaling cascades that are crucial for infection. In plant pathogenic fungi like Fusarium oxysporum, Msb2, along with another membrane protein Sho1, regulates the Fmk1 MAPK pathway, which is essential for plant infection. apsnet.org Msb2 is required for the full phosphorylation and activation of Fmk1, which in turn controls processes necessary for invading the host. apsnet.orgnih.gov
In the human pathogen C. albicans, the interaction with the host immune system is critical. The fungal cell wall, rich in polysaccharides and glycoproteins, is the primary point of contact with host immune cells. asm.org Msb2, as a component of the cell surface, is involved in modulating the host's perception of the fungus. The shedding of the Msb2 glycodomain not only protects against AMPs but also represents a strategy to evade the host immune system. mdpi.com By binding to and neutralizing AMPs like histatin 5, hNP-1, and hBD1, the shed Msb2 fragment helps the fungus to survive and persist within the host. asm.orgmdpi.com
Mechanisms of Invasive Growth and Colonization
Invasive growth is a key characteristic of pathogenic fungi, allowing them to penetrate host tissues and establish infection. Msb2 plays a crucial role in this process. In F. oxysporum, mutants lacking Msb2 show significant defects in their ability to invade surfaces like cellophane and to penetrate and colonize tomato plant roots, leading to reduced virulence. nih.gov This is directly linked to its role in activating the Fmk1 MAPK pathway, which governs invasive growth functions. nih.govresearchgate.net
Similarly, in C. albicans, msb2 mutants exhibit a defective invasive growth phenotype, particularly on certain solid media. asm.org In the maize smut fungus Ustilago maydis, Msb2, in cooperation with Sho1, is essential for the development of appressoria, specialized infection structures required for penetrating the host plant. oup.com Deletion of msb2 in U. maydis leads to reduced colonization and attachment on plant surfaces. researchgate.net
Modulation of Cell Wall Properties in Host Environment
The fungal cell wall is a dynamic structure that is constantly remodeled to adapt to the host environment and to protect the fungus from host defenses and antifungal agents. Msb2 is intimately involved in maintaining cell wall integrity. In C. albicans, msb2 mutants show increased sensitivity to cell wall-damaging agents like Congo red and caspofungin, indicating a role in cell wall biogenesis. asm.org This function is mediated through the control of the Cek1 MAPK pathway. asm.org
In F. oxysporum, while Msb2 promotes invasive growth via the Fmk1 pathway, it also contributes to cell wall integrity through a separate pathway. nih.gov Mutants lacking Msb2 are hypersensitive to cell wall targeting compounds, a phenotype that is even more pronounced when Fmk1 is also deleted. nih.gov This suggests that Msb2 has a dual function, linking surface sensing to both invasive growth and the maintenance of a robust cell wall, which is essential for survival within the host.
Genetic Interactions and Epistatic Relationships
The function of MSB2 is often intertwined with other signaling components, revealing a complex network of genetic interactions. In many fungi, MSB2 shows a close functional relationship with SHO1, another transmembrane sensor protein. In U. maydis, Msb2 and Sho1 have cooperative and essential functions in appressorium development, acting upstream of the MAP kinases Kpp2 and Kpp6. oup.com
In F. oxysporum, Msb2 and Sho1 have partially overlapping functions in regulating the Fmk1 MAPK cascade to promote invasive growth and plant infection. nih.gov Both are required for the activation of Fmk1 phosphorylation and downstream gene expression. nih.gov While single mutants of either gene show defects, a double mutant of msb2 and sho1 exhibits an exacerbated sensitivity to cell wall stress, indicating that they have additive roles in this process. nih.gov
In Saccharomyces cerevisiae, genetic interaction studies have shown that MSB2 and SHO1 are key sensors in the high osmolarity glycerol (HOG) pathway. nih.gov Furthermore, analysis of chronological lifespan in yeast has implicated MSB2 in the filamentous-growth pathway, with genetic interaction profiles suggesting its role alongside other key regulators like TEC1 and DIG2. biorxiv.org These intricate genetic relationships highlight the central role of Msb2 as a signaling hub that integrates various environmental signals to control fungal development and pathogenesis.
Phenotypic Consequences of Genetic Perturbations (msb2 deletion, overexpression)
Altering the expression levels of MSB2 through genetic deletion or overexpression leads to significant and observable changes in fungal physiology, highlighting its central role in various cellular processes.
MSB2 Deletion (msb2Δ)
The deletion of the MSB2 gene results in a range of defects, primarily related to cell wall integrity, morphogenesis, and stress response.
Cell Wall Defects : In C. albicans, msb2 mutants exhibit heightened sensitivity to compounds that interfere with the cell wall, such as Congo red and the antifungal drug caspofungin. asm.orgnih.gov Similarly, in Aspergillus flavus, msb2 deletion leads to increased sensitivity to cell wall stressors. nih.gov These phenotypes underscore Msb2's role in maintaining cell wall biogenesis. asm.orgnih.gov
Impaired Morphogenesis and Invasion : Deletion of MSB2 severely curtails the ability of fungi to undergo key morphological transitions. In S. cerevisiae, msb2 null mutants show decreased filamentous and invasive growth. yeastgenome.org This effect is particularly strong in C. albicans, where msb2 mutants display a profound defect in invasive growth on solid media. nih.gov In the plant pathogen Ustilago maydis, deletion of msb2 (along with sho1) prevents the formation of appressoria, specialized structures required for host infection. oup.com
Growth and Development Defects : In A. flavus, deleting msb2 leads to defects in vegetative growth, a reduction in asexual spore (conidia) production, and impaired formation of hardened survival structures known as sclerotia. nih.gov
Altered Stress Response : While single msb2 mutants in C. albicans show little to no growth defects under high osmolarity, their role becomes critical when other osmosensing pathways are compromised. asm.orgnih.gov A triple mutant lacking ssk1, sho1, and msb2 is significantly more sensitive to osmotic stress than a double ssk1 sho1 mutant, demonstrating that Msb2 provides a parallel mechanism for osmoresistance. asm.orgpsu.edu
Reduced Pathogenicity : The culmination of these defects often translates to reduced virulence. For instance, the deletion of msb2 in A. flavus diminishes its capacity to cause infection and reduces the production of aflatoxin, a potent mycotoxin. nih.gov
MSB2 Overexpression
Conversely, the overexpression of MSB2 often leads to a "gain-of-function" phenotype characterized by exaggerated growth.
Hyperfilamentous and Hyperinvasive Growth : The most striking phenotype associated with MSB2 overexpression in S. cerevisiae is hyperinvasive growth. nih.govasm.org In C. albicans, certain variants of Msb2 can induce a hyperfilamentous phenotype even under conditions that normally repress hyphal formation. nih.gov This phenotype appears to be specific to Msb2, as overexpression of other related transmembrane proteins like Sho1p does not produce the same effect. asm.org This suggests that Msb2 is a rate-limiting factor in the signaling pathway that governs these morphological transitions. asm.org
| Genetic Perturbation | Fungal Species | Observed Phenotype | Reference |
|---|---|---|---|
| Deletion (Δmsb2) | C. albicans | Increased sensitivity to caspofungin and Congo red; defective invasion; reduced Cek1 activation. | asm.orgnih.gov |
| Deletion (Δmsb2) | S. cerevisiae | Decreased filamentous and invasive growth; absent invasive growth in null mutants. | yeastgenome.org |
| Deletion (Δmsb2) | A. flavus | Defects in vegetative growth, sporulation, and sclerotia formation; reduced aflatoxin synthesis; decreased infection capacity. | nih.gov |
| Deletion (Δmsb2) | U. maydis | Reduced appressorium formation, leading to defects in plant colonization and virulence. | oup.com |
| Deletion (Δmsb2, in ssk1 sho1 background) | C. albicans, S. cerevisiae | Increased sensitivity to high osmotic stress compared to the double mutant. | asm.orgpsu.edu |
| Overexpression | S. cerevisiae | Causes hyperinvasive growth. | nih.govasm.org |
| Overexpression (of certain variants) | C. albicans | Induces a hyperfilamentous phenotype. | nih.gov |
Methodological Approaches for Msb2 Protein Research
Genetic Perturbation Techniques (e.g., Gene Deletion, RNAi, CRISPR/Cas9)
Genetic perturbation techniques are fundamental to elucidating the in vivo roles of the MSB2 protein. By disrupting or silencing the MSB2 gene, researchers can observe the resulting phenotypic changes and infer the protein's function.
Gene Deletion: The most common approach to studying MSB2 function is the creation of null mutants through gene deletion. This is often achieved by homologous recombination, where the MSB2 open reading frame is replaced with a selectable marker. Studies in various fungi, including Saccharomyces cerevisiae, Candida albicans, Fusarium oxysporum, and Ustilago maydis, have utilized this technique. nih.govoup.complos.org For instance, deletion of MSB2 in S. cerevisiae leads to defects in filamentous growth, while in pathogenic fungi like C. albicans and F. oxysporum, it impairs virulence and invasive growth. nih.govresearchgate.net Double deletion mutants, such as sho1Δ msb2Δ, have also been instrumental in dissecting parallel signaling pathways. oup.comnih.gov
CRISPR/Cas9: The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing. addgene.orgwellcomeopenresearch.org It allows for targeted gene knockout, introduction of specific mutations, or insertion of tags. addgene.orgwellcomeopenresearch.orgresearchgate.net The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). addgene.orgwellcomeopenresearch.org The cell's error-prone non-homologous end joining (NHEJ) repair mechanism can then be exploited to introduce frameshift mutations that result in a non-functional protein. addgene.org This technique has been applied in fungi like Aspergillus nidulans for efficient gene editing. wellcomeopenresearch.org
| Technique | Description | Application in MSB2 Research | Key Findings from Perturbation |
|---|---|---|---|
| Gene Deletion | Replacement of the target gene with a selectable marker via homologous recombination. | Creation of msb2Δ null mutants in various fungal species. nih.govoup.complos.org | Defects in filamentous growth, invasive growth, and pathogenicity. nih.govoup.comresearchgate.net |
| RNAi | Post-transcriptional gene silencing using small RNA molecules. synthego.com | Conditional knockdown of MSB2 expression to study its function without complete gene removal. synthego.comresearchgate.net | Reduced protein levels leading to observable phenotypic changes. |
| CRISPR/Cas9 | Targeted genome editing to create knockouts or specific mutations. addgene.orgwellcomeopenresearch.org | Precise inactivation of the MSB2 gene or introduction of specific mutations to study domain function. researchgate.net | Complete and permanent gene silencing at the DNA level. synthego.com |
Biochemical and Biophysical Assays for this compound Function
Biochemical and biophysical assays are essential for characterizing the molecular functions of MSB2 and its interactions with other proteins.
Biochemical Assays:
Immunoblotting: This technique is widely used to detect the presence and post-translational modifications of MSB2. For example, immunoblot analysis with antibodies against phosphorylated forms of MAP kinases like Cek1 and Fmk1 has been used to place MSB2 upstream in the signaling cascade. nih.govnih.gov It can also be used to confirm the absence of the protein in deletion mutants.
Plate-Washing and Invasive Growth Assays: These are phenotypic assays to assess the role of MSB2 in adhesion and invasive growth, particularly in yeast. researchgate.net Strains lacking MSB2 often show a reduced ability to invade the agar (B569324) medium, which is washed away during the assay. researchgate.net
β-Galactosidase Reporter Assays: These assays are used to quantify the activity of signaling pathways regulated by MSB2. molbiolcell.orgbiorxiv.org A reporter gene, such as lacZ, is placed under the control of a promoter that is activated by the pathway of interest. Changes in β-galactosidase activity in msb2 mutants reflect the protein's role in regulating that pathway. molbiolcell.orgbiorxiv.org
Biophysical Assays:
Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics and affinity of protein-protein interactions in real-time. ice-biosci.com It can be employed to measure the binding of the MSB2 cytoplasmic domain to its downstream interaction partners, such as Cdc42. ice-biosci.comuniprot.org
Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry, TSA is used to assess protein stability and ligand binding. reactionbiology.com By measuring the change in the melting temperature of MSB2 in the presence of potential interacting molecules, one can identify binding partners and study the stability of different protein domains. reactionbiology.com
| Assay Type | Specific Technique | Purpose in MSB2 Research |
|---|---|---|
| Biochemical | Immunoblotting | Detecting this compound, analyzing post-translational modifications, and assessing downstream kinase phosphorylation. nih.govnih.gov |
| Plate-Washing/Invasive Growth Assays | Assessing the role of MSB2 in cell adhesion and invasion. researchgate.net | |
| β-Galactosidase Reporter Assays | Quantifying the activity of signaling pathways regulated by MSB2. molbiolcell.orgbiorxiv.org | |
| Biophysical | Surface Plasmon Resonance (SPR) | Measuring the kinetics and affinity of MSB2 interactions with other proteins. ice-biosci.com |
| Thermal Shift Assay (TSA) | Determining the stability of MSB2 and its domains, and screening for interacting ligands. reactionbiology.com |
Advanced Microscopy and Imaging Techniques
Advanced microscopy techniques are crucial for visualizing the subcellular localization of MSB2 and the morphological changes associated with its deletion or overexpression.
Fluorescence Microscopy: By tagging MSB2 with a fluorescent protein, such as Green Fluorescent Protein (GFP), researchers can track its localization within the cell. molbiolcell.org This has shown that MSB2 is localized to the plasma membrane and at sites of polarized growth. uniprot.orgescholarship.org
Confocal Microscopy: This technique provides high-resolution images and allows for the three-dimensional reconstruction of cells. It has been used to examine the formation of appressoria in pathogenic fungi, a process that is often defective in msb2 mutants. oup.com
Differential Interference Contrast (DIC) Microscopy: DIC microscopy is used to visualize cell morphology in unstained, living cells. escholarship.org It is often used in conjunction with fluorescence microscopy to correlate protein localization with cellular structures and to observe phenotypes such as budding patterns and filamentous growth. escholarship.orgfsu.edu
Proteomics and Interactome Mapping
Proteomics approaches aim to identify the full complement of proteins interacting with MSB2, providing a broader understanding of its functional network.
Yeast Two-Hybrid (Y2H) Screening: This is a classic method for identifying protein-protein interactions. It has been used to find proteins that interact with the cytoplasmic domain of MSB2, such as the small GTPase Cdc42 and the osmosensor Sho1. uniprot.org
Co-Affinity Purification followed by Mass Spectrometry (AP-MS): In this approach, MSB2 is tagged and used as bait to pull down its interacting partners from cell lysates. The resulting protein complexes are then identified by mass spectrometry. This method provides a snapshot of the protein interactions occurring within the cell.
Protein Microarrays: These arrays contain a large number of purified proteins spotted onto a solid surface. They can be probed with a labeled MSB2 domain to identify direct binding partners on a large scale. biorxiv.org This approach has been used to identify novel interactors of the Msb2p cytosolic domain. biorxiv.org A large-scale study of the human MAPK interactome identified MUC12 as a potential human analog of the yeast signaling mucin Msb2. researchgate.netnih.gov
Transcriptomic and Gene Expression Profiling
Transcriptomic analysis reveals the downstream genetic programs regulated by MSB2. By comparing the global gene expression profiles of wild-type and msb2 mutant strains, researchers can identify genes whose expression is dependent on MSB2 signaling.
DNA Microarrays: Early transcriptomic studies used DNA microarrays to compare the gene expression profiles of wild-type and msb2 mutant strains under various conditions. nih.govpsu.edu These studies revealed that MSB2 and Sho1 regulate an identical set of genes in hog1 mutants, indicating they function in the same signaling pathway. nih.gov
RNA-Sequencing (RNA-Seq): RNA-Seq has largely replaced microarrays for transcriptomic analysis due to its higher sensitivity and dynamic range. mdpi.com RNA-Seq studies in Colletotrichum gloeosporioides have shown that the deletion of Msb2 and Sho1 leads to differential regulation of a significant portion of the genome, including genes involved in metabolism and development. mdpi.com These analyses provide comprehensive insights into the regulatory networks governed by MSB2. frontiersin.orgscispace.com
Computational Modeling and Bioinformatics Analysis of this compound
Computational and bioinformatics tools are indispensable for analyzing the this compound sequence, predicting its structure and function, and understanding its evolutionary relationships. omicstutorials.comsouthampton.ac.uk
Broader Biological Significance and Future Research Directions
Unexplored Regulatory Mechanisms of MSB2 Protein
Despite significant progress, several regulatory mechanisms governing this compound function remain to be fully explored. While it is known that Msb2 is processed by cleavage, the precise proteases involved can vary between species, and the full implications of this processing on signaling are still under investigation in some contexts. plos.orgplos.org For instance, in S. cerevisiae, cleavage by the aspartyl protease Yps1 is required for MAPK activation. nih.gov In C. albicans, Sap-mediated proteolytic cleavage of Msb2 is required for activating the Cek1 MAPK pathway in response to environmental cues, with Sap8 potentially playing a major regulatory role. plos.org The role of post-translational modifications beyond glycosylation in modulating Msb2 activity and interactions is another area requiring further research. biorxiv.org Furthermore, the mechanisms by which Msb2 senses specific external signals, such as osmotic stress or cell wall damage, and translates them into conformational changes or interactions that activate downstream pathways are not completely understood. researchgate.net
Identification of Novel this compound Interacting Partners and Their Functional Impact
Identifying novel proteins that interact with MSB2 is crucial for a comprehensive understanding of its signaling network. Studies using protein microarrays to identify proteins interacting with the cytoplasmic domain of Msb2p in S. cerevisiae have revealed interactions with proteins involved in diverse cellular functions, including metabolism, actin filament capping and depolymerization, and chromatin organization. biorxiv.orgnih.gov One identified interacting partner is Cap2p, a subunit of actin capping protein. biorxiv.orgnih.gov Cells lacking Cap2p showed altered localization of Msb2p and increased shedding of its N-terminal glycosylated domain, indicating a functional interaction. nih.gov These findings suggest that Msb2's influence extends beyond direct MAPK pathway activation and can impact processes like cytoskeletal organization and protein shedding through interactions with other cellular proteins. biorxiv.orgnih.gov Further research is needed to fully elucidate the functional impact of these and other potential interactions on Msb2-mediated signaling and cellular processes.
Here is a table summarizing some identified interacting partners of Msb2p (cytoplasmic domain) in S. cerevisiae:
| Interacting Partner | Functional Category | Observed Impact on Msb2/Cellular Function | Source |
| Cap2p | Actin filament capping and depolymerization | Altered Msb2p localization, increased shedding of N-terminal domain | nih.gov |
| (Other 17 proteins) | Diverse (Metabolism, Chromatin, etc.) | Potential impact on aspects of Msb2p life cycle and diverse processes | biorxiv.org |
| Sho1 | Transmembrane osmosensor/adaptor protein | Cooperates in activating MAPK pathways (HOG and FG) | nih.govresearchgate.netasm.org |
| Cdc42 | Small GTP-binding protein | Interacts with cytoplasmic domain, involved in FG pathway signaling | biorxiv.orgnih.govresearchgate.net |
Elucidation of Signal Transduction Specificity and Pathway Crosstalk
Understanding how Msb2 contributes to signal transduction specificity and pathway crosstalk is a key area of research. Msb2 is involved in activating multiple MAPK pathways, including the HOG and FG pathways, which share some downstream components like Ste11. mdpi.commolbiolcell.orgasm.org Research indicates that Msb2, along with Hkr1, acts as a putative osmosensor in the Sho1 branch of the HOG pathway. researchgate.netembopress.org While both Msb2 and Hkr1 can activate the HOG pathway in the presence of Sho1, Msb2 can also generate an intracellular signal in a Sho1-independent manner. embopress.org Furthermore, Msb2 and Hkr1 differentially regulate the filamentous growth pathway, exhibiting different expression patterns and inducing nonoverlapping sets of target genes upon overproduction. nih.gov Msb2 also plays a role in cell polarization through Sho1 that Hkr1 does not. nih.govnih.gov The interplay between Msb2 and other sensors like Sho1 and Hkr1, as well as the mechanisms that ensure signal fidelity and prevent inappropriate crosstalk between pathways, require further detailed investigation. asm.orgasm.orgembopress.orgnih.gov
Diverse Roles of this compound Across Fungal Species and Pathogenic Strategies
The roles of this compound exhibit diversity across different fungal species, particularly in the context of pathogenic strategies. In C. albicans, Msb2 is crucial for hyphal formation, cell wall integrity, resistance to antifungals, and virulence. asm.orgplos.orgasm.org It is involved in responses to osmotic, cell wall, and temperature stress. mdpi.comresearchgate.net In Aspergillus flavus, Msb2 is important for vegetative growth, sporulation, sclerotia formation, stress adaptation (cell wall and osmotic), aflatoxin biosynthesis, and pathogenicity. researchgate.netnih.gov Deletion of msb2 in A. flavus leads to defects in these processes and increased sensitivity to cell wall inhibitors. nih.gov In Ustilago esculenta, UeMsb2 is critical for mating ability, filamentous growth, host infection progression, and regulating pathogenicity, although it did not play a role in stress responses in vitro. mdpi.com In Colletotrichum gloeosporioides, CgMsb2 plays a major role in recognizing host surface signals and is essential for appressorium formation and pathogenicity. researchgate.net These examples highlight that while Msb2 generally functions as an upstream sensor in MAPK pathways involved in environmental adaptation and morphogenesis, its specific contributions to stress responses, developmental processes, and virulence can vary significantly depending on the fungal species and its lifestyle. mdpi.comresearchgate.netnih.govresearchgate.net
Potential for Biotechnological Applications (e.g., Fungal Control Strategies based on mechanistic insights)
The critical roles of Msb2 in fungal growth, development, and pathogenicity suggest its potential as a target for biotechnological applications, particularly in developing novel fungal control strategies. Understanding the specific mechanisms by which Msb2 contributes to virulence in pathogenic fungi like C. albicans, A. flavus, and plant pathogens could lead to the development of antifungal agents that disrupt Msb2 function or its interaction with downstream partners. plos.orgplos.orgnih.govresearchgate.net For example, inhibiting Msb2 processing by proteases like Sap8 in C. albicans has been shown to attenuate MAPK signaling and reduce virulence. plos.org Furthermore, the role of Msb2 in cell wall integrity and stress responses could be exploited to sensitize fungi to existing antifungal drugs. asm.orgnih.gov Detailed mechanistic insights into Msb2-mediated signaling pathways in different fungal pathogens are essential for designing targeted and effective control strategies.
Compound Information
Q & A
Q. What is the functional role of MSB2 in fungal MAPK signaling pathways?
MSB2 acts as a sensor in fungal MAPK pathways, modulating responses to environmental stressors like temperature shifts and osmotic stress. In Histoplasma capsulatum, MSB2 regulates a subset of temperature-responsive genes required for hyphal growth, with genetic disruption of its downstream effectors (e.g., HOG2 MAP kinase and STU1 transcription factor) abolishing filamentation . In Candida albicans, MSB2 shedding and subsequent Cek1 MAPK phosphorylation peak at 3 hours post-induction, coinciding with germ-tube formation . Methodologically, studies combine RNA sequencing (RNAseq) to identify MSB2-dependent genes, Western blotting to track protein dynamics, and genetic knockouts to validate phenotypic outcomes .
Q. How does MSB2 influence fungal morphogenesis and pathogenicity?
In Aspergillus flavus, MSB2 deletion reduces aflatoxin B1 production and impairs virulence, as shown by HPLC and infection assays. The protein also regulates MAPK phosphorylation under cell wall stress, with mutants exhibiting heightened sensitivity to caspofungin . Experimental approaches include:
- Thin-layer chromatography (TLC) and HPLC for metabolite profiling.
- Pathogenicity assays in plant/animal models.
- Stress sensitivity tests using cell wall disruptors (e.g., caspofungin) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in MSB2’s regulatory roles across fungal species?
Discrepancies exist in MSB2’s gene regulatory scope: in Histoplasma, it controls only a minority of temperature-responsive genes , whereas in Aspergillus, it broadly impacts secondary metabolism and stress responses . To address this:
- Perform cross-species RNAseq under standardized stress conditions (e.g., 37°C vs. room temperature).
- Use ChIP-seq to map transcription factor binding (e.g., Ryp3 in Histoplasma or Rpd3p(L) in yeast ) to the MSB2 promoter.
- Apply phylogenetic analysis to identify conserved regulatory motifs in MSB2-associated pathways.
Q. How can structural biology tools like AlphaFold2 enhance understanding of MSB2’s functional domains?
AlphaFold2-predicted models (available via Protein Data Bank) can map MSB2’s extracellular sensor domains and intracellular signaling regions. For example:
- Compare predicted structures across species to identify conserved domains critical for MAPK activation.
- Validate models using site-directed mutagenesis of predicted ligand-binding or cleavage sites (e.g., Msb2 shedding sites in Candida ).
- Integrate with molecular dynamics simulations to study conformational changes under stress .
Q. What methodologies elucidate MSB2’s transcriptional regulation under nutrient deprivation?
The Rpd3p(L) histone deacetylase complex directly binds the MSB2 promoter to upregulate its expression during starvation . Key methods include:
- Chromatin immunoprecipitation (ChIP) to confirm Rpd3p(L)-MSB2 promoter interactions.
- qRT-PCR and RNAseq to quantify transcriptional changes in Rpd3p(L) knockout strains.
- Proteomic profiling to correlate MSB2 protein levels with MAPK activation states.
Data Contradiction Analysis
Q. Why does MSB2 deletion show species-specific phenotypic severity?
In Saccharomyces cerevisiae, MSB2 deletion alone causes no osmotic sensitivity, but synthetic lethality emerges with HKR1 mutations . In contrast, Aspergillus MSB2 knockouts exhibit severe developmental defects . To dissect this:
- Conduct genetic interaction screens (e.g., synthetic lethal/rescuing mutations) in divergent fungi.
- Compare phosphoproteomics data to identify compensatory pathways (e.g., alternative sensors in S. cerevisiae).
- Use CRISPR-Cas9 to engineer chimeric MSB2 variants and test functional conservation.
Methodological Resources
- BindingDB : Query MSB2 interactors or stress-responsive kinases using advanced filters (e.g., organism, binding affinity) .
- Protein Data Bank (PDB) : Access AlphaFold2-predicted MSB2 structures for hypothesis-driven mutagenesis .
- RNAseq Datasets : Reanalyze public data (e.g., NCBI SRA) to compare MSB2 regulons across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
